LEI-101
Description
Overview of Endocannabinoid System Physiology and Pathophysiology
The ECS plays a fundamental role in both physiological and pathological conditions. mdpi.commdpi.com The primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.commdpi.comfrontiersin.org AEA and 2-AG are natural ligands for the cannabinoid receptors CB1 and CB2, which are distributed throughout the central nervous system (CNS) and peripheral tissues. mdpi.com CB1 receptors are highly abundant in the CNS, particularly in areas associated with cognition, memory, learning, and motor coordination, but are also found in the peripheral nervous system and various peripheral organs, including circulating immune cells. mdpi.comturkmedstudj.comnih.gov CB2 receptors are primarily expressed in immune cells and are generally found at lower levels in the CNS under physiological conditions. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov Their expression can be significantly upregulated in response to inflammation or injury. nih.govmdpi.com
Under pathophysiological conditions, the ECS can exert protective effects, such as in the gastrointestinal tract against inflammation. nih.gov Dysregulation of the ECS has been implicated in various disorders, including neuropsychiatric and neurodegenerative conditions. turkmedstudj.comfrontiersin.orgmdpi.com For instance, alterations in ECS signaling are believed to contribute to the pathophysiology of depression. turkmedstudj.comfrontiersin.org
Therapeutic Potential of Cannabinoid Receptor 2 (CB2R) Modulation in Disease States
The CB2 receptor has emerged as a promising therapeutic target for a range of pathologies. nih.govfrontiersin.orgmdpi.comfrontiersin.org This is largely due to its primary expression in immune cells and its lower abundance in the CNS under normal conditions, which suggests that targeting CB2R may offer therapeutic benefits without the psychotropic side effects associated with CB1 receptor activation. nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org
Activation of CB2R has been linked to anti-inflammatory and tissue-protective effects. nih.govnih.gov Research indicates the potential therapeutic role of CB2R modulation in conditions involving neuroinflammation and microglial activation, such as neuropathic pain and neurodegenerative diseases like Alzheimer's disease. nih.gov CB2R agonists have shown potential in preclinical models of diseases associated with inflammation and oxidative stress, including kidney disease, inflammatory bowel disease, liver disorders, and pain. mdpi.comfrontiersin.orgnih.govresearchgate.netbiorxiv.org
Rationale for Developing Selective CB2R Agonists in Academic Research
The development of selective CB2 receptor agonists is a significant focus in academic research. researchgate.netfrontiersin.orgCurrent time information in Chicago, IL, US.mdpi.com The rationale stems from the desire to harness the therapeutic potential of CB2R activation, particularly its anti-inflammatory and immunomodulatory effects, while avoiding the undesirable CNS-mediated side effects associated with CB1 receptor activation. nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgmdpi.com
While numerous putative CB2 receptor agonists have been characterized in vitro, there has been a need for compounds with favorable pharmacokinetic properties and demonstrated in vivo selectivity and efficacy to serve as effective tools for studying CB2 receptor biology and validating its therapeutic potential. nih.govresearchgate.netmdpi.com Challenges in translating preclinical findings to clinical success with some previous CB2R ligands have highlighted the importance of developing highly selective agonists with well-characterized mechanisms of action and pharmacokinetics. frontiersin.orgmdpi.com The pursuit of selective CB2R agonists aims to provide better tools for interrogating the role of these receptors in various inflammatory and immunity-related diseases. nih.gov
Detailed Research Findings on LEI-101
This compound (3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride) is a novel chemical compound characterized as a selective CB2 receptor agonist. nih.govrndsystems.comtocris.comnih.gov Research has focused on its in vitro and in vivo pharmacological properties, particularly its selectivity and activity at cannabinoid receptors. nih.govnih.gov
In vitro studies have demonstrated that this compound acts as a partial agonist at CB2 receptors in β-arrestin recruitment and GTPγS assays. nih.govresearchgate.net It exhibits significant selectivity for CB2 receptors over CB1 receptors in binding assays, showing approximately 100-fold greater potency for CB2. nih.govresearchgate.netrndsystems.comtocris.comnih.govmedchemexpress.com Furthermore, this compound has been shown not to interact significantly with key enzymes involved in endocannabinoid metabolism, such as human fatty acid amide hydrolase (hFAAH), monoacylglycerol lipase (B570770) (MAGL), NAPE-PLD, and diacylglycerol lipase (DAGL). nih.govrndsystems.comtocris.comnih.gov
The functional activity of this compound has been assessed using various assays. While it behaves as a partial agonist in β-arrestin and GTPγS assays, it has been noted to act as a full agonist in the cAMP assay, a downstream signaling pathway. nih.gov This highlights that ligands can exhibit different agonistic profiles depending on the specific signaling pathway being measured. nih.gov
Preclinical in vivo studies in mice have investigated the pharmacokinetic profile and efficacy of this compound. nih.govnih.gov this compound demonstrated excellent oral bioavailability and achieved high concentrations in peripheral organs such as the kidney and liver, with minimal penetration into the brain. nih.govrndsystems.comtocris.comnih.gov This peripherally restricted nature is a key characteristic, aligning with the rationale for developing CB2-selective agonists to avoid CNS-mediated effects. nih.govrndsystems.comtocris.com Studies in mice using the tetrad assay, a test for cannabimimetic effects, showed that this compound did not induce CNS-mediated effects even at relatively high doses. nih.govnih.gov
Research findings also indicate the potential therapeutic relevance of this compound in disease models. In a mouse model of cisplatin-induced nephrotoxicity, this compound administration (both orally and intraperitoneally) dose-dependently prevented kidney dysfunction and morphological damage. nih.govnih.govmedchemexpress.com These protective effects were associated with reduced renal inflammation and oxidative stress. nih.govnih.gov The absence of these protective effects in CB2 receptor knockout mice in the same model provides strong evidence that the observed benefits of this compound are mediated specifically through the CB2 receptor. nih.govnih.gov Additionally, this compound has displayed antinociceptive activity in a rat neuropathic pain model. rndsystems.comtocris.com
The comprehensive characterization of this compound as a selective, orally available, and largely peripherally restricted CB2 receptor agonist makes it a valuable tool for further academic research aimed at understanding the role of CB2 receptors in various inflammatory and immunity-related conditions. nih.gov
Data Tables
| Property | Value | Assay Method | Source |
| CB2/CB1 Selectivity | ~100-fold selective for CB2 over CB1 | Binding assay | nih.govresearchgate.netmedchemexpress.com |
| CB2 Functional Activity | Partial agonist (β-arrestin, GTPγS) | β-arrestin, GTPγS | nih.govresearchgate.net |
| CB2 Functional Activity | Full agonist (cAMP) | cAMP assay | nih.gov |
| Interaction with ECS Enzymes | No significant interaction with hFAAH, MAGL, DAGL, NAPE-PLD | In vitro assays | nih.govrndsystems.comtocris.comnih.gov |
| Oral Bioavailability | Excellent (in mice) | In vivo (mice) | nih.govrndsystems.comtocris.comnih.gov |
| Brain Penetration | Minimal (in mice) | In vivo (mice) | nih.govrndsystems.comtocris.comnih.gov |
| CNS Effects (Mice) | No significant effects up to 60 mg/kg p.o. | Tetrad assay (mice) | nih.govnih.gov |
Properties
CAS No. |
1228660-00-1 |
|---|---|
Molecular Formula |
C23H26ClFN4O4S |
Molecular Weight |
508.9934 |
IUPAC Name |
3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N |
SMILES |
O=C1N(C2CC2)C(CN1CC3=CC=C(C4=NC(CN(CC5)CCS5(=O)=O)=C(F)C=C4)C=C3)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LEI101; LEI 101; LEI-101 |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Lei 101 Derivatives
Historical Context of Imidazolidinedione Derivatives in Cannabinoid Receptor Research
The historical context of research into cannabinoid receptors provides the foundation for understanding the significance of compounds like LEI-101. The initial evidence for the existence of cannabinoid receptors in the brain was reported in the late 1980s. mdpi.com This led to the cloning of the cannabinoid CB1 receptor in rats and humans in 1990. newswise.com Subsequently, the second cannabinoid receptor, the CB2 receptor, was cloned in 1993, predominantly found in the immune system. mdpi.comnewswise.com These discoveries spurred significant efforts to identify and synthesize compounds that could selectively interact with these receptors.
Imidazolidinedione derivatives have been explored in the context of cannabinoid receptor pharmacology. Early studies characterized the activity of certain imidazolidinedione derivatives at both CB1 and CB2 receptors. For instance, compounds like DML20, DML21, and DML23, which are imidazolidinedione derivatives, were studied for their affinity and modulation of GTP binding on cannabinoid receptor subtypes from rat tissues and human receptors expressed in Chinese Hamster Ovary cells. nih.gov These investigations revealed that these specific derivatives could act as selective ligands for cannabinoid CB1 receptors, exhibiting neutral antagonism or inverse agonism depending on the experimental model. nih.gov While these early examples demonstrated activity primarily at the CB1 receptor, they established imidazolidinedione as a scaffold of interest in cannabinoid receptor research, paving the way for the exploration of derivatives with different selectivity profiles, such as those targeting the CB2 receptor.
Rational Design and Optimization Strategies for CB2R Selectivity
The rational design of selective CB2 receptor ligands is driven by the aim to develop compounds that avoid the psychoactive effects associated with CB1 receptor activation. nih.govmdpi.com Selective CB2 agonists are of particular interest due to the predominant expression of CB2 receptors in immune cells and peripheral tissues, suggesting their potential involvement in various physiological processes without significant central nervous system effects. mdpi.comnewswise.comnih.gov
The discovery and optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives represent a specific effort in the rational design of novel selective cannabinoid CB2 receptor agonists. medchemexpress.comrndsystems.commedkoo.com This class of compounds, including this compound, was developed through medicinal chemistry strategies aimed at achieving high potency and selectivity for the CB2 receptor over the CB1 receptor. medchemexpress.comrndsystems.commedkoo.comnih.govprobechem.com The design process likely involved the synthesis and evaluation of a series of analogs with modifications to the core imidazolidinedione structure and attached functional groups to probe their impact on receptor binding and activation. rsc.orgcollaborativedrug.com The goal was to identify structural features that favored interaction with the binding site of the CB2 receptor while minimizing affinity for the CB1 receptor.
Structure-Activity Relationship (SAR) Insights into this compound and its Chemical Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure influence its biological activity. rsc.orgcollaborativedrug.com In the case of this compound and its chemical analogs, SAR insights were gained through the synthesis and evaluation of various derivatives within the 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione class. medchemexpress.comrndsystems.commedkoo.com
This compound itself has been characterized as a potent and selective CB2 receptor agonist. medchemexpress.comrndsystems.commedkoo.comnih.govprobechem.com Studies have shown that this compound exhibits high affinity for the human CB2 receptor, with a binding pKi of 7.5 and a pEC50 of 8 for hCB2 in functional assays. medchemexpress.commedkoo.comprobechem.com Crucially, this compound demonstrates significant selectivity, being approximately 100-fold more potent in binding to CB2 receptors compared to CB1 receptors. medchemexpress.commedkoo.comnih.govprobechem.com Functional assays, such as β-arrestin recruitment and GTPγS binding assays, have indicated that this compound acts as a partial agonist at CB2 receptors. medkoo.comnih.govprobechem.comnih.gov
The specific structural features of this compound, including the cyclopropyl (B3062369) group on the imidazolidinedione ring, the benzyl (B1604629) linker, and the substituted pyridinyl group with the sulfonylated thiomorpholine (B91149) moiety, contribute to its observed potency and selectivity. rndsystems.commedkoo.com SAR studies on related imidazolidinedione derivatives would involve systematically altering these parts of the molecule and assessing the resulting changes in CB1 and CB2 receptor binding affinity and functional activity. While detailed SAR data for a broad series of this compound analogs were not extensively provided in the search results beyond the characterization of this compound itself, the initial publication describing the discovery and optimization of this class would contain the comprehensive SAR analysis that led to the identification of this compound as a promising CB2 selective compound. medchemexpress.comrndsystems.commedkoo.com This process allows researchers to correlate specific structural modifications with changes in potency, selectivity, and efficacy, guiding the design of improved compounds. collaborativedrug.com
The data presented for this compound highlights its key pharmacological properties:
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity (CB2 vs CB1) | Functional Activity |
| This compound | hCB2R | 7.5 probechem.com | 8.0 medchemexpress.commedkoo.comprobechem.com | ~100-fold selective medchemexpress.commedkoo.comnih.govprobechem.com | Partial agonist medkoo.comnih.govprobechem.comnih.gov |
| This compound | hCB1R | <4 medchemexpress.com | Not specified | ~100-fold selective medchemexpress.commedkoo.comnih.govprobechem.com | Not specified |
This data underscores the successful outcome of the rational design and optimization efforts aimed at developing highly selective CB2 receptor agonists based on the imidazolidinedione scaffold.
Comprehensive Pharmacological Characterization of Lei 101
Ligand Binding Profile and Receptor Selectivity
The binding profile of LEI-101 demonstrates a clear preference for the cannabinoid receptor type 2 (CB2R) over the cannabinoid receptor type 1 (CB1R). nih.govprobechem.comtocris.comnih.govresearchgate.net This selectivity is a key aspect of its pharmacological characterization.
Quantitative Assessment of CB2R and CB1R Binding Affinities
Quantitative binding assays have shown that this compound possesses high affinity for the human CB2 receptor. The binding pKi for the human CB2 receptor is reported as 7.5. probechem.combio-techne.com In contrast, its affinity for the human CB1 receptor is significantly lower. nih.govprobechem.comnih.govresearchgate.net
Comparative Selectivity Studies Against CB1R and Other Cannabinoid Targets
Comparative studies highlight this compound's substantial selectivity for CB2R over CB1R. This compound demonstrates approximately 100-fold selectivity for CB2 receptors compared to CB1 receptors in binding assays. nih.govprobechem.comtocris.comnih.govresearchgate.netbio-techne.com This high degree of selectivity is important for potentially minimizing CB1 receptor-mediated central nervous system effects. nih.govnih.gov
Beyond CB1R, this compound has been evaluated for interaction with other components of the endocannabinoid system. It does not show significant interaction with key endocannabinoid system hydrolases such as human fatty acid amide hydrolase (hFAAH), monoacylglycerol lipase (B570770) (MAGL), N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), and diacylglycerol lipase (DAGL). nih.govprobechem.combio-techne.com
Table 1 summarizes the binding affinities and selectivity of this compound.
| Target | Binding Affinity (pKi) | Selectivity (vs CB1R) |
| Human CB2R | 7.5 probechem.combio-techne.com | >100-fold nih.govprobechem.comtocris.comnih.govresearchgate.netbio-techne.com |
| Human CB1R | Less than 4 medchemexpress.commedkoo.com | - |
| hFAAH | No significant interaction nih.govprobechem.combio-techne.com | - |
| MAGL | No significant interaction nih.govprobechem.combio-techne.com | - |
| NAPE-PLD | No significant interaction nih.govprobechem.combio-techne.com | - |
| DAGL | No significant interaction nih.govprobechem.combio-techne.com | - |
Functional Agonism at Cannabinoid Receptor 2
This compound functions as an agonist at the CB2 receptor, influencing downstream signaling pathways. nih.govnih.gov
Analysis of β-Arrestin Recruitment and G Protein Activation Assays
Functional assays, including β-arrestin recruitment and GTPγS binding assays, have been employed to characterize the activity of this compound at the CB2 receptor. nih.govprobechem.comnih.govresearchgate.net These assays are indicative of G protein activation and receptor desensitization/internalization pathways, respectively. acs.orgembopress.org this compound shows activity in both β-arrestin recruitment and GTPγS assays. nih.govprobechem.comnih.govresearchgate.net The pEC50 values for this compound in these assays are reported as 8.0 for β-arrestin recruitment and 7.0 for GTPγS binding. probechem.com
Evaluation of this compound as a Partial Agonist
Based on the functional assay results, this compound is characterized as a partial agonist at the CB2 receptor. nih.govmedchemexpress.comprobechem.commedkoo.comtocris.comnih.govbio-techne.comCurrent time information in Chicago, IL, US. This indicates that while it can activate the receptor and trigger downstream signaling, it may not elicit the maximal possible response achievable by a full agonist. nih.gov This partial agonism has been observed in both β-arrestin recruitment and GTPγS assays when compared to reference agonists like CP-55940. nih.govprobechem.comresearchgate.net
Table 2 summarizes the functional activity of this compound at the human CB2 receptor.
| Assay | Parameter | This compound Value | Agonism Type |
| β-Arrestin Recruitment | pEC50 | 8.0 probechem.com | Partial Agonist nih.govmedchemexpress.comprobechem.commedkoo.comtocris.comnih.govbio-techne.comCurrent time information in Chicago, IL, US. |
| GTPγS Binding | pEC50 | 7.0 probechem.com | Partial Agonist nih.govmedchemexpress.comprobechem.commedkoo.comtocris.comnih.govbio-techne.comCurrent time information in Chicago, IL, US. |
Specificity Against Endocannabinoid System Hydrolases and Other Serine Hydrolases
A crucial aspect of this compound's profile is its specificity, not only for cannabinoid receptors but also its lack of significant interaction with enzymes involved in endocannabinoid metabolism and other serine hydrolases. medchemexpress.comprobechem.commedkoo.comnih.govbio-techne.comCurrent time information in Chicago, IL, US. As mentioned previously, this compound does not display activity on key endocannabinoid hydrolases such as hFAAH, MAGL, NAPE-PLD, and DAGL. nih.govprobechem.combio-techne.com This suggests that this compound's effects are primarily mediated through direct interaction with cannabinoid receptors rather than by altering endogenous cannabinoid levels through enzyme inhibition. nih.govdovepress.comcambridge.org Furthermore, activity-based protein profiling assays have indicated that this compound does not inhibit serine hydrolases. nih.govprobechem.com
Elucidation of Molecular and Cellular Mechanisms Mediated by Lei 101
Downstream Signaling Cascades of CB2R Activation
Activation of CB2R by agonists like LEI-101 triggers intracellular signaling cascades that lead to diverse cellular responses.
G Protein-Coupled Signaling Pathway Investigations
CB2 receptors are G protein-coupled receptors (GPCRs) universiteitleiden.nl. Upon agonist binding, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the α subunit of heterotrimeric G proteins, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer nih.govahajournals.org. Both the Gα-GTP subunit and the Gβγ dimer can then interact with various downstream effector proteins, modulating intracellular signaling pathways nih.govahajournals.orgnih.gov.
This compound has been shown to behave as a partial agonist at CB2 receptors in GTPγS assays, which measure G protein activation nih.govprobechem.com. This indicates that this compound binding to CB2R induces a conformational change that promotes G protein coupling and activation, although to a lesser extent than a full agonist nih.gov. While the specific G protein subtypes coupled to CB2R activation by this compound are not explicitly detailed in the provided text, CB2R is known to primarily couple to Gi/o proteins, which typically inhibit adenylyl cyclase activity, leading to decreased intracellular cAMP levels nih.govmdpi.com. Activation of Gi/o proteins can also impact other pathways, including those involving inwardly rectifying potassium channels and calcium channels nih.gov.
Research findings indicate the functional activity of this compound at human CB2 receptors (hCB2R) with a pEC50 of 8.0 in β-arrestin recruitment and GTPγS assays probechem.comrndsystems.com.
Here is a table summarizing the molecular pharmacology profile of this compound:
| Assay | Parameter | This compound | CP-55,940 |
| Binding | hCB2R pKi ± SEM | 7.5 ± 0.1 | 8.4 ± 0.1 |
| Binding | hCB1R pKi ± SEM | <5 | 9.6 ± 0.1 |
| β-arrestin recruitment | hCB2R pEC50 | 8.0 | Not specified |
| GTPγS assay | hCB2R pEC50 | 7.0 | Not specified |
Non-Canonical CB2R Signaling Pathways
Beyond canonical G protein signaling, CB2 receptors can also engage in non-canonical signaling pathways, including those mediated by β-arrestin ahajournals.orgnih.gov. Beta-arrestins are known to desensitize GPCRs by promoting their internalization, but they can also act as signaling scaffolds, activating pathways such as the mitogen-activated protein kinase (MAPK) pathway universiteitleiden.nlahajournals.org.
This compound has been evaluated in β-arrestin recruitment assays, where it behaves as a partial agonist nih.govprobechem.com. This suggests that this compound can induce β-arrestin recruitment to the activated CB2 receptor, potentially influencing receptor trafficking and engaging β-arrestin-mediated signaling cascades nih.gov. While the specific downstream effects of β-arrestin recruitment by this compound are not fully elucidated in the provided text, β-arrestin pathways are known to play roles in various cellular processes, including cell survival, migration, and proliferation universiteitleiden.nl.
Studies have explored functional selectivity (biased signaling) of CB2R ligands, where different ligands can preferentially activate distinct downstream pathways (e.g., G protein vs. β-arrestin) nih.govuniversiteitleiden.nl. While some ligands have shown biased signaling at CB2R, a library of compounds based on this compound did not exhibit biased signaling, suggesting that the ligand scaffold can influence this phenomenon universiteitleiden.nl.
Modulation of Cellular Inflammatory Responses
A key mechanism of action for this compound involves the modulation of cellular inflammatory responses, primarily through CB2R activation nih.govtocris.comrndsystems.com. CB2 receptors are highly expressed on immune cells and play a significant role in regulating immune function and inflammation universiteitleiden.nlnih.gov. Activation of CB2R is generally associated with anti-inflammatory effects researchgate.netresearchgate.net.
Research using a mouse model of cisplatin-induced nephrotoxicity has demonstrated that this compound significantly attenuates inflammation in the kidney nih.govtocris.comprobechem.comrndsystems.com. Cisplatin (B142131) treatment leads to increased expression of pro-inflammatory cytokines such as TNF-α and IL-1β in the kidney nih.gov. Treatment with this compound reversed this increase in pro-inflammatory markers nih.gov. This anti-inflammatory effect was shown to be mediated via CB2 receptors, as it was not observed in CB2R knockout animals nih.gov.
Cellular mechanisms underlying the anti-inflammatory effects of CB2R activation can involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the modulation of immune cell function, including cytokine production and cell migration nih.govfrontiersin.org. Activation of CB2R on immune cells can lead to a shift towards an anti-inflammatory phenotype nih.gov.
Attenuation of Oxidative Stress Pathways
This compound has also been shown to attenuate oxidative stress pathways nih.govtocris.comprobechem.comrndsystems.com. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them, leading to cellular damage mdpi.comdovepress.com. CB2 receptor activation has been implicated in protecting against oxidative stress researchgate.netresearchgate.net.
In the context of cisplatin-induced nephrotoxicity, this compound treatment attenuated oxidative/nitrative stress in the kidney nih.gov. Cisplatin induced marked increases in lipid peroxidation (measured as HNE adducts) and nitrotyrosine generation, which were attenuated by this compound nih.gov. Furthermore, cisplatin increased the expression of superoxide-generating enzymes NOX2 and NOX4, and this compound treatment reduced the mRNA expression of these enzymes nih.gov. These protective effects against oxidative stress were dependent on CB2R, as they were absent in CB2R knockout mice nih.gov.
The mechanisms by which CB2R activation attenuates oxidative stress may involve the modulation of antioxidant defense systems and the reduction of ROS-generating enzymes mdpi.comdovepress.comspandidos-publications.com. Activation of pathways like the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes, can contribute to the protective effects against oxidative stress dovepress.comspandidos-publications.com.
Mechanisms of Action in Specific Cellular Phenotypes
The mechanisms of action of this compound are intrinsically linked to the cellular phenotypes that express the CB2 receptor. As CB2R is predominantly found on immune cells, the effects of this compound are particularly relevant in the context of immune and inflammatory responses universiteitleiden.nlnih.gov.
In the cisplatin-induced nephrotoxicity model, this compound's protective effects were observed in kidney tissue, which contains various cell types, including renal tubular epithelial cells and infiltrating immune cells nih.govfrontiersin.org. The attenuation of inflammation and oxidative stress by this compound likely involves direct effects on CB2R-expressing immune cells present in the kidney, as well as potential indirect effects on other kidney cell types influenced by the inflammatory and oxidative environment nih.govresearchgate.net.
Preclinical Efficacy Studies in Established Animal Models of Disease
Evaluation in Neuropathic Pain Models
Antinociceptive Effects in Rodent Models
No preclinical studies evaluating the specific antinociceptive effects of LEI-101 in rodent models of neuropathic pain were identified. However, in a mouse study, this compound, administered orally at doses up to 60 mg·kg⁻¹, did not produce any central nervous system-mediated effects in the tetrad assay, which includes a test for antinociception. researchgate.net This suggests that at the tested doses, this compound does not exert centrally mediated analgesic effects. researchgate.net
Underlying Neurobiological Correlates of Pain Modulation
No studies investigating the underlying neurobiological correlates of pain modulation by this compound were identified.
Assessment in Renal Injury and Inflammation Models
The therapeutic potential of this compound has been investigated in a well-established mouse model of cisplatin-induced nephrotoxicity, a common and dose-limiting side effect of cisplatin (B142131) chemotherapy.
Effects on Cisplatin-Induced Nephrotoxicity
In a key study, this compound demonstrated significant protective effects against kidney dysfunction and morphological damage induced by cisplatin in mice. researchgate.net When administered either intraperitoneally or orally, this compound dose-dependently prevented the increase in markers of kidney dysfunction. researchgate.net The protective effects of this compound were confirmed to be mediated through the cannabinoid CB2 receptor, as these effects were not observed in CB2 receptor knockout mice. researchgate.net
The study revealed that this compound administration led to a reduction in cisplatin-induced renal oxidative and nitrative stress. researchgate.net Specifically, this compound pretreatment significantly reduced the upregulation of NADPH oxidase isoform 2 (NOX2) and 4 (NOX4), which are enzymes that generate reactive oxygen species. researchgate.net Furthermore, this compound was found to attenuate the renal inflammatory response and apoptotic cell death triggered by cisplatin. researchgate.net The compound reversed the cisplatin-induced increase in the expression of mRNA for the proinflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). researchgate.net
Interactive Data Table: Effect of this compound on Cisplatin-Induced Proinflammatory Cytokine mRNA Expression
| Treatment Group | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) |
| Vehicle | 1.0 | 1.0 |
| Cisplatin | Increased | Increased |
| Cisplatin + this compound (10 mg·kg⁻¹, i.p.) | Reversed Increase | Reversed Increase |
| Cisplatin + this compound (10 mg·kg⁻¹, p.o.) | Reversed Increase | Reversed Increase |
Impact on Renal Histopathology and Biomarkers of Organ Dysfunction
This compound administration was associated with a significant improvement in renal histopathology in cisplatin-treated mice. researchgate.net The compound largely prevented cisplatin-induced renal histopathological injury. researchgate.net
In terms of biomarkers for organ dysfunction, this compound effectively prevented the cisplatin-induced increases in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, which are key indicators of kidney damage. researchgate.net
Interactive Data Table: Effect of this compound on Biomarkers of Cisplatin-Induced Kidney Dysfunction
| Treatment Group | Serum Creatinine Levels | Blood Urea Nitrogen (BUN) Levels |
| Vehicle | Normal | Normal |
| Cisplatin | Significantly Increased | Significantly Increased |
| Cisplatin + this compound (3 mg·kg⁻¹) | Largely Prevented Increase | Largely Prevented Increase |
| Cisplatin + this compound (10 mg·kg⁻¹) | Largely Prevented Increase | Largely Prevented Increase |
Investigative Studies in Other Relevant Pathophysiological Models (e.g., general inflammation, tissue injury)
No preclinical studies evaluating the efficacy of this compound in other specific pathophysiological models of general inflammation or tissue injury were identified in the current search. The available data primarily focuses on its protective role in chemotherapy-induced kidney injury, which involves inflammatory and oxidative stress pathways. researchgate.net
Pharmacological Tool Development and Advanced Research Methodologies for Lei 101
Strategic Use of LEI-101 in Target Engagement and Validation Studies
Target engagement studies are crucial for confirming that a ligand binds to its intended protein target in living systems and for quantifying this interaction researchgate.nettandfonline.com. This compound has been strategically utilized in such studies to validate the role of CB2R in various physiological and pathophysiological processes. By demonstrating direct binding to CB2R, researchers can establish a clear link between the presence of this compound and observed biological effects, thereby validating CB2R as the relevant target researchgate.nettandfonline.com. The development of LEI-121, a photoaffinity probe based on the this compound scaffold, further enhances the ability to study target engagement by enabling the visualization of endogenous CB2R expression and ligand binding in human cells using techniques like flow cytometry tandfonline.comacs.org. This approach allows for the assessment of receptor occupancy and provides valuable insights into the interaction between this compound and CB2R in a cellular context acs.org.
Application of Genetically Modified Animal Models (e.g., CB2R Knockout Mice) for Mechanism Elucidation
Genetically modified animal models, such as CB2R knockout mice, are indispensable tools for elucidating the specific mechanisms mediated by CB2R and for validating the target-specific effects of compounds like this compound universiteitleiden.nlacs.org. Studies using CB2R knockout mice have been pivotal in confirming that the protective effects observed with this compound are indeed mediated through the activation of CB2R nih.govnih.gov. For instance, in models of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects, which were notably absent in CB2R knockout mice nih.govnih.govprobechem.com. This provides strong evidence that the observed attenuation of kidney dysfunction, morphological damage, oxidative stress, and inflammation is dependent on the presence and activation of the CB2 receptor nih.govnih.govprobechem.com. The use of these models allows researchers to differentiate between on-target effects mediated by CB2R and potential off-target effects.
In Vitro Assay Development and Optimization for CB2R Agonist Screening
The characterization of this compound has relied heavily on the development and optimization of various in vitro assays designed to assess its binding affinity, selectivity, and functional activity at the CB2 receptor nih.govnih.govprobechem.com. These assays are fundamental for screening potential CB2R agonists and understanding their pharmacological profiles.
Key in vitro assays used in the characterization of this compound include:
CB2/CB1 Receptor Binding Assays: These assays measure the affinity of this compound for both CB2 and CB1 receptors, demonstrating its selectivity profile. This compound has shown approximately 100-fold selectivity for CB2 receptors over CB1 receptors in binding assays nih.govnih.govprobechem.com.
β-arrestin Recruitment Assay: This functional assay measures the recruitment of β-arrestin to the activated CB2 receptor, providing insight into the compound's ability to induce receptor signaling. This compound behaves as a partial agonist in this assay nih.govnih.govprobechem.com.
GTPγS Assay: This assay measures the activation of G proteins coupled to the CB2 receptor, another key aspect of receptor function. This compound also acts as a partial agonist in the GTPγS assay nih.govnih.govprobechem.com.
These optimized in vitro assays are critical for the initial screening and detailed pharmacological characterization of potential CB2R ligands, allowing for the identification of compounds with desirable properties like potency and selectivity before moving to in vivo studies.
Below is a summary of key in vitro pharmacological data for this compound:
| Assay Type | Target | Result | Selectivity (vs CB1) | Reference |
| Binding Assay | hCB2R | pKi 7.5 | ~100-fold selective | probechem.com |
| β-arrestin Recruitment | CB2R | Partial Agonist | Not specified | nih.govnih.govprobechem.com |
| GTPγS Assay | CB2R | Partial Agonist | Not specified | nih.govnih.govprobechem.com |
Advanced Techniques for Investigating Compound-Target Interactions (e.g., Activity-Based Protein Profiling)
Advanced techniques are employed to gain a deeper understanding of how this compound interacts with its target and to assess its potential off-target interactions. Activity-Based Protein Profiling (ABPP) is one such powerful chemoproteomic tool that uses chemical probes to profile the activity of enzyme classes directly in native biological systems wikipedia.orgresearchgate.netsioc-journal.cnacs.org.
In the characterization of this compound, ABPP has been utilized to evaluate its interaction with proteins other than CB2R, specifically focusing on endocannabinoid hydrolases and serine hydrolases nih.govnih.gov. These enzymes are involved in the metabolism of endocannabinoids and other signaling lipids. Studies using ABPP have shown that this compound does not display significant activity on human FAAH, MAGL, NAPE-PLD, and DAGL, which are key endocannabinoid hydrolases nih.govnih.govprobechem.com. Furthermore, ABPP experiments using fluorescent probes like MB064 and TAMRA-FP revealed that this compound does not inhibit serine hydrolases in the mouse membrane proteome nih.govnih.gov. This demonstrates a high degree of selectivity of this compound, indicating that its effects are likely mediated specifically through CB2R rather than through interactions with these other enzyme classes. ABPP thus serves as a valuable technique for assessing the selectivity and potential off-target profile of pharmacological tools like this compound wikipedia.orgsioc-journal.cn.
Theoretical Frameworks and Future Directions in Lei 101 Research
Hypotheses on Unexplored Therapeutic Applications of Selective CB2R Agonism
The selective agonism of CB2R by LEI-101 provides a basis for hypothesizing its potential in a range of therapeutic areas beyond those already investigated in preclinical models. CB2 receptors are predominantly expressed on immune cells and in peripheral tissues, where they are implicated in modulating inflammation, immune responses, and pain signaling. nih.govnih.gov Given this distribution and function, unexplored therapeutic applications for selective CB2R agonists like this compound could theoretically include conditions characterized by chronic inflammation, autoimmune disorders, fibrosis, and neuroinflammation where peripheral immune cell activity plays a significant role.
For instance, based on its demonstrated effects in attenuating inflammation and oxidative stress in kidney tissue nih.govnih.gov, this compound's potential could be hypothesized in other inflammatory kidney diseases or conditions involving renal injury. Similarly, the observed antinociceptive activity in a neuropathic pain model tocris.comrndsystems.com suggests potential applications in various chronic pain states with an inflammatory component, such as inflammatory bowel disease-associated pain or rheumatoid arthritis pain. The role of CB2R in modulating immune cell function also opens avenues for investigating this compound in specific autoimmune conditions where dampening peripheral immune responses could be beneficial. These hypotheses require rigorous preclinical validation to determine the extent and specificity of this compound's effects in these diverse pathological contexts.
Potential for Developing Advanced this compound Analogs with Modified Pharmacological Profiles
The development of advanced analogs of this compound presents a significant future direction for optimizing its pharmacological profile. Strategies for developing analogs often involve structural modifications aimed at improving properties such as potency, selectivity, efficacy (e.g., shifting from partial to full agonism or vice versa depending on the desired effect), metabolic stability, or pharmacokinetic characteristics like absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov
Integration of Multi-Omics Approaches to Uncover Broader Biological Impacts
Integrating multi-omics approaches offers a powerful strategy to gain a more comprehensive understanding of this compound's broader biological impacts beyond its direct interaction with CB2R. Multi-omics involves the high-throughput analysis and integration of data from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.compreprints.orgnih.govspandidos-publications.comresearchgate.net
Applying multi-omics to study the effects of this compound in relevant preclinical models or cellular systems could reveal global changes in gene expression, protein profiles, and metabolic pathways. This can help to identify downstream effectors and signaling networks modulated by CB2R activation. For instance, transcriptomics could identify genes whose expression is altered by this compound treatment, providing insights into the biological processes affected. mdpi.comresearchgate.net Proteomics could reveal changes in protein abundance and post-translational modifications, while metabolomics could highlight alterations in metabolic intermediates. mdpi.comspandidos-publications.comresearchgate.net
Integrating these diverse datasets through bioinformatics and systems biology approaches can help to construct a more holistic picture of how this compound influences cellular and tissue function. preprints.orgnih.gov This could uncover previously unrecognized biological effects, identify potential off-target interactions, and reveal biomarkers of response or resistance. preprints.orgnih.gov Such an integrative approach is essential for a deeper understanding of the complex mechanisms underlying the therapeutic effects of selective CB2R agonism and for identifying potential new indications or combination therapies.
Q & A
Q. What are the key pharmacological properties of LEI-101 that make it suitable for studying CB2 receptor-mediated pathways?
this compound is a potent, selective, and orally bioavailable cannabinoid CB2 receptor agonist with a pEC50 of 8 for human CB2 (hCB2) and >100-fold selectivity over CB1 receptors . Its low hERG channel affinity (pKi <4) minimizes cardiac toxicity risks in preclinical models . Researchers should prioritize its use in CB2-specific functional assays (e.g., β-arrestin recruitment or GTPγS binding) to validate target engagement while employing CB1-selective antagonists (e.g., AEF0117) to rule off-target effects .
Q. How should researchers design experiments to leverage this compound’s selectivity in inflammation models?
Experimental designs should incorporate CB2-knockout models or CB1/CB2 dual antagonists to isolate CB2-specific effects. For example, in murine oxidative stress models, administer this compound (oral, 1–10 mg/kg) with controls comparing CB1 agonists to confirm selectivity . Include dose-response curves to assess efficacy thresholds, referencing its pEC50 of 8 for hCB2 .
Q. What storage and formulation protocols ensure this compound stability in long-term studies?
this compound powder is stable at -20°C for 3 years; reconstituted solutions in solvents (e.g., DMSO) should be stored at -80°C (6 months) or -20°C (1 month) . For in vivo studies, use freshly prepared suspensions in vehicle solutions (e.g., 0.5% methylcellulose) to avoid precipitation and ensure bioavailability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific CB2 expression. Methodological solutions include:
- Conducting pharmacokinetic profiling (plasma/tissue concentration-time curves) to correlate exposure with effect .
- Using radiolabeled this compound to track distribution in target tissues (e.g., inflamed joints) .
- Comparing in vitro assays (e.g., β-arrestin vs. GTPγS) to identify partial agonism nuances impacting functional outcomes .
Q. What strategies optimize this compound dosing across preclinical species?
Use body surface area (BSA)-based dose conversion tables for interspecies scaling. For example:
| Species | Mouse (20g) | Rat (150g) | Human (60kg) |
|---|---|---|---|
| BSA Factor | 12.3 | 6.2 | 1.0 |
| This compound Dose (mg/kg) | 10 | 5 | 0.8 |
| Adjust for species-specific metabolic rates by validating plasma concentrations via LC-MS/MS . |
Q. How does this compound’s partial agonism at CB2 receptors influence data interpretation in functional assays?
Partial agonism may result in ceiling effects, requiring comparison with full agonists (e.g., CP55,940) to contextualize efficacy. In GTPγS assays, this compound’s maximal response (Emax) may be lower than full agonists, necessitating normalization to reference compounds . For in vivo studies, combine with CB2 inverse agonists (e.g., JTE-907) to probe receptor occupancy thresholds .
Q. What experimental frameworks are recommended for studying this compound in combination with other cannabinoid modulators?
- Synergy studies : Use dose matrices (e.g., this compound + CB1-SSi AEF0117) in inflammatory cytokine assays (e.g., IL-6/TNF-α) to identify additive or antagonistic effects .
- Functional crosstalk : Employ G-protein vs. β-arrestin pathway-specific readouts to dissect signaling bias when combining this compound with allosteric modulators .
Methodological Considerations
- Data Contradiction Analysis : Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings against prior CB2 agonist studies, addressing variables like model species, disease stage, and endpoint selection .
- Experimental Controls : Include vehicle, CB2 knockout, and off-target antagonist groups to validate specificity .
- Ethical Compliance : Adhere to institutional guidelines for preclinical studies, emphasizing this compound’s research-only classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
